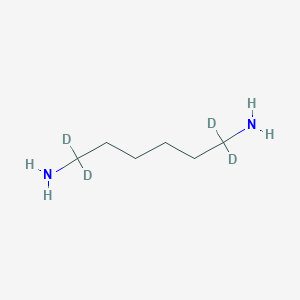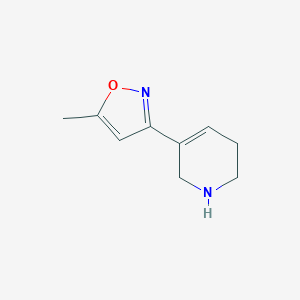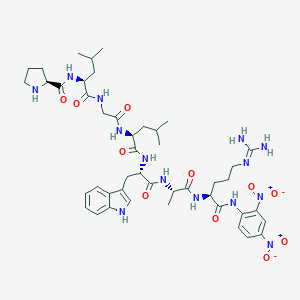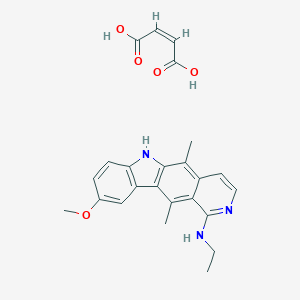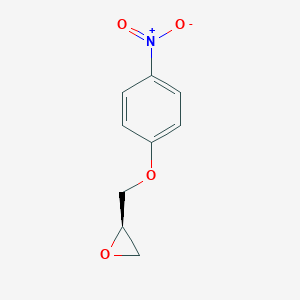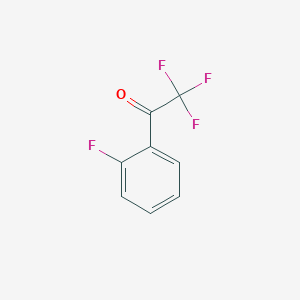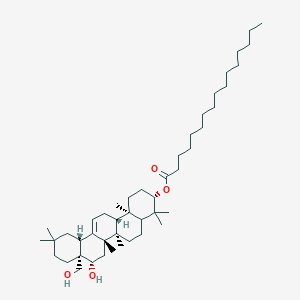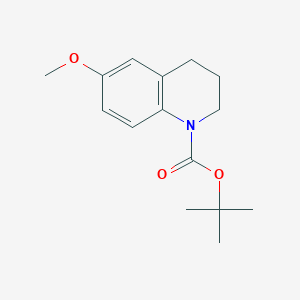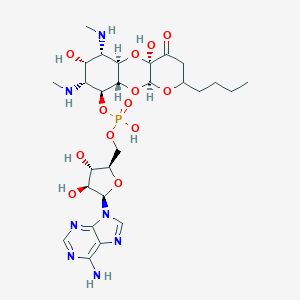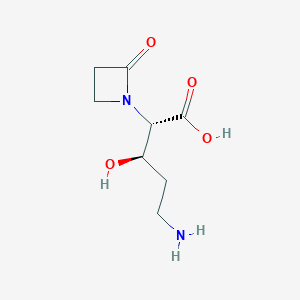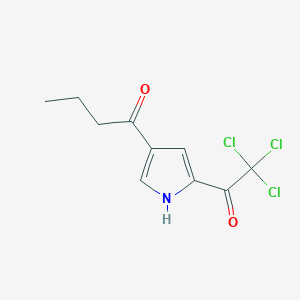
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one is a synthetic organic compound characterized by the presence of a trichloroacetyl group attached to a pyrrole ring, which is further connected to a butanone chain
Vorbereitungsmethoden
The synthesis of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of the Trichloroacetyl Group: The trichloroacetyl group can be introduced via a Friedel-Crafts acylation reaction, where trichloroacetyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butanone Chain: The final step involves the alkylation of the pyrrole ring with a butanone derivative, which can be achieved through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trichloroacetyl group, leading to the formation of new derivatives.
Hydrolysis: The trichloroacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and molecular mechanisms.
Medicine: The compound has potential therapeutic applications, including the development of novel drugs for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. The pyrrole ring and butanone chain contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one can be compared with other similar compounds, such as:
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-2-yl)butan-1-one: This compound has a similar structure but differs in the position of the trichloroacetyl group on the pyrrole ring.
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-4-yl)butan-1-one: Another isomer with the trichloroacetyl group attached at a different position on the pyrrole ring.
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)pentan-1-one: This compound has a longer alkyl chain, which may affect its chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-3-8(15)6-4-7(14-5-6)9(16)10(11,12)13/h4-5,14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOKEVWDNCJQHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377429 |
Source


|
| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111468-91-8 |
Source


|
| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
